N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide
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Description
This compound is a derivative of benzoxazepine, which is a type of heterocyclic compound . Benzoxazepines are compounds that contain a benzene ring fused to an oxazepine ring, which is a seven-membered ring containing one oxygen atom, one nitrogen atom, and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazepine ring system, along with the various substituents mentioned in the name of the compound. These include two methyl groups, a propyl group, and a benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group might influence its solubility in different solvents, and the size and shape of the molecule could influence its melting point and boiling point .Scientific Research Applications
Neurological Research
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide, belonging to a class of compounds with dopamine receptor affinity, has been studied for its impact on unconditioned behaviors in rats. Specifically, it was found to induce locomotor inhibition, vacuous chewing, and yawning, effects that are indicative of its interaction with post-synaptic dopamine D2 receptors (Smith, Nichols, Mailman, & Lawler, 1997).
Photophysical Properties
Research into the photophysical properties of related oxazepine derivatives has been conducted. For instance, a study on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, revealed strong blue emission in dichloromethane, showcasing its potential for photophysical applications (Petrovskii et al., 2017).
Chemical Synthesis and Structural Studies
Benzimidazole-tethered oxazepine heterocyclic hybrids, related to the chemical structure of interest, have been synthesized and analyzed. These compounds have undergone X-ray diffraction and DFT studies, revealing insights into their molecular structure and charge distributions, which are crucial for understanding their chemical behavior (Almansour et al., 2016).
Agricultural Applications
In agriculture, related compounds like Carbendazim and tebuconazole, with similar structural components, have been used in solid lipid nanoparticles and polymeric nanocapsules for the controlled release of fungicides. This approach helps in reducing toxicity and improving the efficiency of these compounds in plant protection (Campos et al., 2015).
Serotonin Receptor Research
Compounds structurally similar to this compound have been explored for their role as serotonin-3 (5-HT3) receptor antagonists. This research has implications for the development of treatments for conditions influenced by serotonin receptors (Harada et al., 1995).
Synthesis of Novel Derivatives
Efforts have been made to synthesize novel derivatives of related compounds, such as 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides. Such synthesis processes showcase the versatility and potential for creating a range of compounds with varied applications (Satyanarayana et al., 2021).
Treatment of Hyponatremia
In the medical field, structurally related compounds have been used to treat hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), demonstrating the compound's therapeutic potential (Saito et al., 1997).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-11-24-18-10-9-17(13-19(18)27-14-22(3,4)21(24)26)23-20(25)16-8-6-7-15(2)12-16/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJBFBWMNTYQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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